(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-methylisoxazol-4-yl)methanone
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Overview
Description
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-methylisoxazol-4-yl)methanone
is a complex organic molecule. It contains several functional groups including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and an isoxazole ring . The CAS number of this compound is 1797726-05-6 .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . These compounds were synthesized using various techniques and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of similar 1,2,4-triazole derivatives was established by NMR and MS analysis . The exact molecular structure ofThis compound
would require further analysis.
Scientific Research Applications
Antimicrobial Activity : A study by Patel, Agravat, and Shaikh (2011) synthesized derivatives similar to the compound of interest and evaluated their antimicrobial activity. They found that these compounds exhibited variable and modest activity against certain strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Anticonvulsant Agents : Malik and Khan (2014) explored derivatives of the compound for anticonvulsant activities. They discovered that one particular derivative showed potent anticonvulsant activity with a high protective index, indicating potential as an anticonvulsant agent (Malik & Khan, 2014).
Histamine H3 Receptor Antagonists : Swanson et al. (2009) synthesized molecules including derivatives of the compound that showed high affinity and selective antagonism at the human histamine H3 receptor. This suggests its potential application in treating diseases related to the histamine H3 receptor (Swanson et al., 2009).
Antioxidant and Antimicrobial Activities : Bassyouni et al. (2012) synthesized and evaluated derivatives of the compound for their antioxidant and antimicrobial activities. Certain compounds displayed high activity against specific strains like Staphylococcus aureus and Candida albicans (Bassyouni et al., 2012).
Antiprofilerative Activity : Prasad et al. (2018) synthesized a derivative and evaluated it for antiproliferative activity. The compound's structure was characterized using various methods, and its potential in antiproliferative applications was investigated (Prasad et al., 2018).
Mechanism of Action
The mechanism of action of similar 1,2,4-triazole derivatives has been studied in the context of their anticancer activity . These compounds have shown potent inhibitory activities against various cancer cell lines . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .
Safety and Hazards
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O2/c1-11-12(8-18-25-11)15(24)22-6-4-21(5-7-22)13-2-3-14(20-19-13)23-10-16-9-17-23/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTSDTQDGCYLNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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